molecular formula C14H9F4N3O2 B11087855 Benzamide, N-(4-cyano-5-methyl-2-oxo-3-trifluoromethyl-2,3-dihydro-1H-pyrrol-3-yl)-4-fluoro-

Benzamide, N-(4-cyano-5-methyl-2-oxo-3-trifluoromethyl-2,3-dihydro-1H-pyrrol-3-yl)-4-fluoro-

Cat. No.: B11087855
M. Wt: 327.23 g/mol
InChI Key: LCGVUHRRCDLMKD-UHFFFAOYSA-N
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Description

N~1~-[4-CYANO-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-FLUOROBENZAMIDE is a complex organic compound that features a trifluoromethyl group, a cyano group, and a fluorobenzamide moiety

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-CYANO-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of N1-[4-CYANO-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyano group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H9F4N3O2

Molecular Weight

327.23 g/mol

IUPAC Name

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C14H9F4N3O2/c1-7-10(6-19)13(12(23)20-7,14(16,17)18)21-11(22)8-2-4-9(15)5-3-8/h2-5H,1H3,(H,20,23)(H,21,22)

InChI Key

LCGVUHRRCDLMKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)F)C#N

Origin of Product

United States

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